molecular formula C16H18O4S B7564655 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene

1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene

Cat. No. B7564655
M. Wt: 306.4 g/mol
InChI Key: FEJFTXZSKJUIFI-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene, also known as MPB, is a chemical compound that belongs to the family of aryloxypropanolamines. It is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene selectively activates the beta-3 adrenergic receptor, which is mainly expressed in adipose tissue and plays a key role in regulating energy metabolism. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure and decreased fat accumulation. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been shown to improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve insulin sensitivity and glucose tolerance, as well as reduce inflammation and oxidative stress. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to have bronchodilatory effects in animal studies, indicating its potential use in the treatment of asthma.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in lab experiments is its selective activation of the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue and energy metabolism. However, one limitation is the potential for off-target effects, as beta-3 adrenergic receptors are also expressed in other tissues such as the heart and bladder.

Future Directions

There are several future directions for research on 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. One direction is the development of more selective beta-3 adrenergic receptor agonists with fewer off-target effects. Another direction is the investigation of the potential use of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the mechanisms underlying the bronchodilatory effects of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene should be further explored to determine its potential use in the treatment of asthma.

Synthesis Methods

The synthesis of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropanol with 1-methylsulfonyl-2-nitrobenzene in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reduced with palladium on carbon to yield 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity in animal studies. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.

properties

IUPAC Name

1-methylsulfonyl-3-(3-phenoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-21(17,18)16-10-5-9-15(13-16)20-12-6-11-19-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFTXZSKJUIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)OCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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